5-acetylfuran-3-carboxylic Acid
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Overview
Description
5-Acetylfuran-3-carboxylic acid is an organic compound that belongs to the furan family It is characterized by a furan ring substituted with an acetyl group at the 5-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-acetylfuran-3-carboxylic acid typically involves the acetylation of furan derivatives. One common method is the Friedel-Crafts acylation of furan with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the catalytic oxidation of 5-acetylfuran. This process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Acetylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol. This reaction is typically carried out using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed:
Oxidation: this compound derivatives.
Reduction: 5-Acetylfuran-3-methanol.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
5-Acetylfuran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals due to its functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of 5-acetylfuran-3-carboxylic acid involves its interaction with various molecular targets. The acetyl group and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could influence multiple biochemical processes.
Comparison with Similar Compounds
- 5-Acetylfuran-2-carboxylic acid
- 5-Acetyl-2-furoic acid
- 3-Acetylfuran-2-carboxylic acid
Comparison: 5-Acetylfuran-3-carboxylic acid is unique due to the specific positioning of the acetyl and carboxylic acid groups on the furan ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different biological activities and industrial applications due to these structural differences.
Properties
IUPAC Name |
5-acetylfuran-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c1-4(8)6-2-5(3-11-6)7(9)10/h2-3H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXPRUOBILDAFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CO1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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